molecular formula C18H16N2 B5176218 N-[phenyl(4-pyridinyl)methyl]aniline

N-[phenyl(4-pyridinyl)methyl]aniline

Cat. No.: B5176218
M. Wt: 260.3 g/mol
InChI Key: COLVRJICTKRNSH-UHFFFAOYSA-N
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Description

N-[phenyl(4-pyridinyl)methyl]aniline is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.131348519 g/mol and the complexity rating of the compound is 261. The solubility of this chemical has been described as 25.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[phenyl(pyridin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-3-7-15(8-4-1)18(16-11-13-19-14-12-16)20-17-9-5-2-6-10-17/h1-14,18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLVRJICTKRNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Contextualizing N Substituted Aniline Derivatives in Contemporary Organic Synthesis

N-substituted aniline (B41778) derivatives are a cornerstone of modern organic synthesis, finding extensive application in the creation of pharmaceuticals, functional materials, and agrochemicals. uva.nlechemi.com Aniline, a simple aromatic amine, and its derivatives are versatile starting materials for a vast array of chemical transformations. wikipedia.org The substitution on the nitrogen atom, as seen in N-[phenyl(4-pyridinyl)methyl]aniline, significantly influences the molecule's chemical and physical properties.

The synthesis of N-substituted anilines can be achieved through various methods, including classical approaches like reductive amination and nucleophilic substitution, as well as more modern techniques such as transition metal-catalyzed reactions. ijrpr.com For instance, N-methylation of aniline can be accomplished using reagents like dimethyl sulfate or via catalytic processes with methanol (B129727) at elevated temperatures. chemicalbook.comgoogle.com The introduction of larger, more complex substituents, such as the phenyl(4-pyridinyl)methyl group, often requires multi-step synthetic sequences. These methods are continually being refined to improve efficiency, selectivity, and environmental sustainability. semanticscholar.orgnih.gov

The electronic nature of the aniline core makes it highly susceptible to electrophilic substitution reactions, typically at the ortho and para positions. wikipedia.org The reactivity and regioselectivity of these reactions are modulated by the substituents on both the nitrogen atom and the phenyl ring. In the context of drug discovery, the aniline motif is prevalent, with 48 of the top 200 selling drugs in 2018 containing this structural unit. acs.org

Table 1: Common Synthetic Routes to N-Substituted Anilines

Reaction TypeReagents/CatalystsDescription
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH3CN)Formation of an imine followed by reduction to the amine.
Nucleophilic Aromatic SubstitutionAryl Halide, Amine, BaseDirect displacement of a leaving group from an aromatic ring by an amine.
Buchwald-Hartwig AminationAryl Halide, Amine, Palladium Catalyst, Ligand, BaseA powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.
N-AlkylationAlkyl Halide, BaseDirect alkylation of the nitrogen atom of an aniline derivative. echemi.com

The Chemical Significance of Pyridine Containing Scaffolds in Molecular Design

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and molecular design. researchgate.netrsc.orgrsc.org Its presence in N-[phenyl(4-pyridinyl)methyl]aniline imparts specific and valuable properties to the molecule. Pyridine is an isostere of benzene (B151609), meaning it has a similar size and shape, but its electronic properties are distinct due to the electronegative nitrogen atom. rsc.org

This nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in biological systems for molecular recognition. semanticscholar.org The basicity of the pyridine nitrogen allows for the formation of salts, which can improve the water solubility of a compound, a desirable characteristic for pharmaceutical applications. semanticscholar.orgnih.gov The pyridine scaffold is found in a wide range of natural products, including alkaloids like nicotine, and in numerous approved drugs. rsc.orgrsc.orgnih.gov In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. rsc.org

The synthesis of substituted pyridines can be achieved through various methods, including the Hantzsch pyridine synthesis and transition metal-mediated [2+2+2] cycloadditions. researchgate.net The functionalization of the pyridine ring allows for the fine-tuning of a molecule's properties, making it a versatile component in the design of new bioactive compounds. The incorporation of a pyridine moiety into a larger molecular framework, as in this compound, can significantly influence its pharmacological profile.

Table 2: Key Properties and Roles of the Pyridine Scaffold

PropertyDescriptionSignificance in Molecular Design
AromaticityStable, planar ring system.Provides a rigid scaffold for the attachment of other functional groups.
BasicityThe nitrogen atom can be protonated to form a pyridinium (B92312) salt.Enhances water solubility and allows for salt formation. semanticscholar.orgnih.gov
Hydrogen BondingThe nitrogen atom acts as a hydrogen bond acceptor.Facilitates interactions with biological targets like enzymes and receptors. semanticscholar.org
Dipole MomentThe electronegative nitrogen creates a dipole moment.Influences intermolecular interactions and binding affinity.

Overview of Key Research Trajectories for Complex Amine Structures in Chemical Science

Direct Amination Approaches for N-[phenyl(4-pyridinyl)methyl]aniline Synthesis

Direct amination methods involve the formation of the key carbon-nitrogen bond through either reductive processes or nucleophilic substitution reactions. These are often foundational strategies in amine synthesis. wikipedia.org

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for preparing amines from carbonyl compounds. researchgate.net This process typically involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound and an amine, followed by in-situ reduction to the target amine. nih.gov For the synthesis of this compound, this strategy can be envisioned through the reaction of pyridine-4-carbaldehyde and aniline (B41778) to form an imine, which is then attacked by a phenyl nucleophile and subsequently reduced, or through the reaction of benzaldehyde (B42025) and 4-aminopyridine (B3432731) followed by reaction with aniline.

A notable example involves a one-pot, three-component reaction using pyridine-4-carbaldehyde, aniline, and phenylboronic acid. evitachem.com This reaction is catalyzed by zinc chloride (ZnCl₂) and proceeds via a reductive amination pathway to yield this compound. evitachem.com Various reducing agents are commonly employed in reductive amination, including sodium borohydride (B1222165) (NaBH₄) and silanes, often in the presence of an acid catalyst. researchgate.netorganic-chemistry.org Modern protocols may also utilize transfer hydrogenation, for instance, using an iridium catalyst with formic acid as the hydrogen source, which presents an environmentally friendly option. researchgate.net While many reductive amination methods suffer from limitations like poor selectivity or intolerance of certain functional groups, recent advancements have introduced milder and more selective systems. wikipedia.orgnih.gov

Table 1: Example of Reductive Amination for this compound Synthesis

Reactants Catalyst Key Features Reference

Nucleophilic Substitution Routes to Aromatic Amines

Nucleophilic substitution offers another direct route to forming the C-N bond in this compound. wikipedia.org This approach typically involves the alkylation of an amine with a suitable electrophile. evitachem.com In this context, the synthesis could be achieved by the N-alkylation of aniline with a phenyl(4-pyridinyl)methyl halide, such as phenyl(4-pyridinyl)methyl chloride. evitachem.com This reaction generally requires a base to deprotonate the aniline, enhancing its nucleophilicity to attack the electrophilic carbon of the alkylating agent. evitachem.com

The success of this method hinges on the availability of the appropriate phenyl(4-pyridinyl)methyl halide precursor. Aromatic nucleophilic substitution (SNAr) reactions represent another pathway, where an activated aryl halide reacts with an amine. psu.edu However, for a complex structure like this compound, this would likely involve multiple steps and is a less direct approach than N-alkylation. The development of SNAr reactions has provided pathways for C-N bond formation, often complementing methods like the Buchwald-Hartwig amination by avoiding the need for metal catalysts, though they typically require highly activated substrates. wikipedia.orgacs.org

Multicomponent Reaction Pathways Leading to this compound Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is valued for its step economy and ability to rapidly generate molecular complexity. rsc.org

For the synthesis of this compound and its analogs, a one-pot, three-component reaction has been developed. evitachem.com This method utilizes aniline, 4-pyridinecarboxaldehyde, and an aryl halide in a solvent-free setting, catalyzed by Fe₃O₄@SiO₂ magnetic nanocatalysts. evitachem.com This specific protocol has been reported to achieve yields greater than 85%. evitachem.com The use of magnetic nanocatalysts is particularly advantageous as it allows for easy separation and recycling of the catalyst. Another MCR that produces the target architecture is the previously mentioned ZnCl₂-catalyzed reaction of pyridine-4-carbaldehyde, aniline, and phenylboronic acid, which can be classified as both a reductive amination and a multicomponent reaction. evitachem.com

Table 2: Multicomponent Synthesis of this compound Analogs

Reactants Catalyst Conditions Yield Reference

Catalytic Approaches in this compound Synthesis

Catalysis provides powerful and efficient tools for the synthesis of complex molecules, often allowing for reactions under milder conditions with greater selectivity than classical methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. nih.gov This reaction is prized for its broad substrate scope and functional group tolerance, overcoming many limitations of traditional methods. wikipedia.org It typically involves the coupling of an amine with an aryl halide or triflate. wikipedia.orgacs.org

A specific application for a related structure involves the palladium-catalyzed Buchwald-Hartwig coupling of aminodiphenylmethane (B1666581) derivatives with 4-chloropyridine (B1293800) to produce the this compound core. evitachem.com The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being common. wikipedia.orgacs.orglibretexts.org

Table 3: General Parameters for Buchwald-Hartwig Amination

Component Common Examples Purpose Reference
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of active Pd(0) catalyst. libretexts.org
Ligand BINAP, DPPF, XPhos, SPhos Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orglibretexts.org
Base NaOt-Bu, Cs₂CO₃, K₃PO₄ Promotes deprotonation of the amine. libretexts.org

Organocatalytic and Metal-Free Strategies

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of potentially toxic and expensive transition metals. rsc.org Organocatalysis, which uses small organic molecules to accelerate reactions, and other metal-free strategies have emerged as powerful alternatives. nih.gov

For the synthesis of amine architectures, metal-free reductive amination protocols have been developed. One such system uses a pinacol-derived chlorohydrosilane in the presence of pyridine (B92270) to selectively reduce iminiums. nih.gov This method shows high functional group tolerance. nih.gov Another approach involves the use of Brønsted acidic ionic liquids as catalysts for Friedel-Crafts-type reactions, which have been used to synthesize aniline-based triarylmethanes under solvent-free conditions. rsc.org Furthermore, photocatalytic methods are emerging for the functionalization of pyridines. nih.gov For instance, a dithiophosphoric acid has been identified as a triple-action organocatalyst that can act as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor to facilitate the coupling of pyridinyl and allylic radicals. nih.gov While not a direct synthesis of the title compound, these metal-free strategies highlight plausible future routes for its construction. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. This involves developing methods that are more energy-efficient, use less hazardous materials, and generate minimal waste. Key green principles being applied to the synthesis of this and related compounds include the use of alternative energy sources, eco-friendly solvents, and innovative catalytic systems.

One of the primary focuses of sustainable synthesis is the reduction or elimination of volatile and hazardous organic solvents. To this end, solvent-free reaction conditions have been explored. For instance, a metal- and solvent-free synthesis for related aniline-based triarylmethanes has been achieved using a Brønsted acidic ionic liquid as a catalyst, offering excellent yields of up to 99%. rsc.orgrsc.org Similarly, solvent-free methods using microwave irradiation have been developed for synthesizing analogous heterocyclic structures like thiazoles, providing good to excellent yields in minutes without a catalyst. bohrium.com The use of water as a solvent, a benign and environmentally friendly medium, has also been successfully implemented in the synthesis of related pyridine and N-phenylanthranilic acid derivatives, sometimes in conjunction with microwave assistance. acs.orgresearchgate.net

Microwave-assisted synthesis represents a significant advancement in energy-efficient chemical production. researchgate.net Compared to conventional heating, microwave irradiation can drastically reduce reaction times from several hours to just a few minutes, often leading to cleaner reactions and higher yields. researchgate.netrsc.orgnih.gov This technique is considered a greener alternative because it is highly energy-efficient and aligns with the principles of reducing energy consumption in chemical manufacturing. nih.gov For example, a microwave-assisted, one-pot, multi-component protocol for synthesizing pyridinyl-1,3,5-triazine hybrids was developed as a green and efficient approach. nih.gov

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity

The efficiency, yield, and selectivity of synthetic routes to this compound and its analogs vary significantly depending on the chosen methodology. A comparative analysis of traditional versus modern techniques highlights the progress made in optimizing the synthesis of this important structural motif.

Traditional methods such as the direct N-alkylation of aniline with a suitable pyridinylmethyl halide are often plagued by poor selectivity. researchgate.net The product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of undesired tertiary amine and quaternary ammonium (B1175870) salt by-products. masterorganicchemistry.com This lack of selectivity significantly lowers the yield of the target compound. thieme-connect.de

Reductive amination , which involves the reaction of an amine with a carbonyl compound (like 4-pyridinecarboxaldehyde) in the presence of a reducing agent, is generally a more selective and efficient method for synthesizing secondary amines. researchgate.netmasterorganicchemistry.com This approach avoids the over-alkylation issues common to direct N-alkylation. Innovations within this area, such as "hydrogen borrowing" catalysis where an alcohol is used as the alkylating agent, have shown significant yield advantages over traditional reductive amination sequences (e.g., 84% yield vs. 54% yield for a similar compound). thieme-connect.de

Palladium-catalyzed coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig amination, offer mild and effective routes to form the crucial C-N bond. researchgate.net However, the selectivity can be highly dependent on the choice of ligand and reaction conditions. For example, in a related Pd-catalyzed olefination of an aniline derivative, the reaction without a specific S,O-ligand gave the product in only 18% NMR yield with poor isomeric selectivity. nih.govacs.org Upon addition of the ligand, the yield increased to 81% with excellent para-selectivity. nih.govacs.org This demonstrates the critical role of the catalyst system in achieving high efficiency and selectivity.

Modern sustainable methods often show superior performance in terms of yield and reaction time. Microwave-assisted synthesis , for example, consistently outperforms conventional heating. In comparative studies for related heterocycles, microwave methods yielded products in 82-94% in just 2-7 minutes, whereas conventional heating required 6-9 hours to achieve lower yields of 71-88%. researchgate.net Another study noted that microwave synthesis provided excellent yields of 89-98% in 3-5 minutes, while the conventional method resulted in a 10% drop in yield and took much longer. rsc.org

The following interactive tables provide a comparative overview of different synthetic methodologies.

Table 1: Comparison of General Synthetic Methodologies

Method Typical Yield Selectivity Key Advantages Common Disadvantages
N-Alkylation Low to Moderate Poor Simple reagents Over-alkylation, low yield of desired product masterorganicchemistry.com
Reductive Amination Moderate to High Good to Excellent Good selectivity for secondary amines researchgate.net Requires a reducing agent
Palladium-Catalyzed Coupling Moderate to High Variable (Ligand Dependent) Mild conditions, functional group tolerance Cost of catalyst, ligand optimization required nih.govacs.org
Microwave-Assisted Synthesis High to Excellent Good Drastically reduced reaction times, high yields rsc.orgresearchgate.net Requires specialized equipment
One-Pot Nanocatalysis High (>85%) Good Step economy, solvent-free potential evitachem.com Catalyst recyclability can be a challenge evitachem.com

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours (e.g., 6-9 h) researchgate.net Minutes (e.g., 2-7 min) researchgate.net
Typical Yield Moderate (e.g., 71-88%) researchgate.net High to Excellent (e.g., 82-94%) researchgate.net
Energy Efficiency Lower Higher nih.gov
Process Control Slower thermal response Rapid and precise heating

Spectroscopic Methodologies for Comprehensive Structural Assignment

Spectroscopic techniques form the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal details about their electronic and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are required for a complete assignment.

The ¹H NMR spectrum is expected to show distinct signals for the single N-H proton, the methine proton, and the various aromatic protons. The N-H proton would likely appear as a broad singlet, while the methine proton, being adjacent to three aromatic rings and a nitrogen atom, would present as a sharp singlet in a relatively downfield region. The aromatic region (typically 6.5-8.5 ppm) would be complex, containing signals for the 14 aromatic protons from the aniline, phenyl, and 4-pyridinyl rings. The two protons ortho to the nitrogen on the 4-pyridinyl ring are expected to be the most deshielded.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature a signal for the aliphatic methine carbon and numerous signals in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the three different aromatic rings.

While specific experimental data is not publicly available, a predicted assignment based on established chemical shift principles is presented below.

Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents predicted values based on chemical theory. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methine CH ~5.5-6.0 (singlet)~60-70
NH ~4.5-5.5 (broad singlet)-
Aniline Ring Protons~6.6-7.2 (multiplets)~113-148
Phenyl Ring Protons~7.2-7.4 (multiplets)~127-142
Pyridinyl Ring Protons (ortho to N)~8.4-8.6 (doublet)~150
Pyridinyl Ring Protons (meta to N)~7.2-7.4 (doublet)~122

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would confirm the presence of the N-H bond, the different types of C-H bonds (aromatic and aliphatic), and the aromatic ring structures.

Key expected vibrational modes include a distinct N-H stretching vibration around 3400 cm⁻¹, aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aliphatic C-H stretch of the methine group just below 3000 cm⁻¹. The region between 1610 cm⁻¹ and 1400 cm⁻¹ would feature a series of sharp absorptions corresponding to the C=C and C=N stretching vibrations within the three aromatic rings. Data from analogous compounds like aniline and N-methylaniline support these expected ranges. nist.govnist.gov

Predicted Characteristic Vibrational Frequencies for this compound Note: This table represents predicted values based on established group frequencies.

Functional Group/VibrationPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (Methine)2850 - 2950Weak
Aromatic C=C and C=N Ring Stretches1400 - 1610Strong-Medium

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula C₁₈H₁₆N₂. evitachem.comnih.gov

Molecular Formula and Exact Mass Data

ParameterValueSource
Molecular FormulaC₁₈H₁₆N₂ evitachem.com
Molecular Weight260.3 g/mol evitachem.com
Exact Monoisotopic Mass260.131348519 Da nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of three distinct aromatic chromophores (aniline, phenyl, and pyridine) in this compound would result in a complex UV-Vis spectrum. Strong absorptions corresponding to π → π* transitions are expected at wavelengths below 280 nm. Weaker absorptions at longer wavelengths may also be present, arising from n → π* transitions involving the non-bonding electron pairs on the aniline and pyridine nitrogen atoms.

Fluorescence spectroscopy, which measures the light emitted from a molecule as it relaxes from an excited electronic state, could provide further insights into the molecule's photophysical properties. However, no specific UV-Vis or fluorescence data for this compound are available in the public domain.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide unambiguous confirmation of the molecular connectivity.

Furthermore, it would yield a wealth of structural data, including:

Bond Lengths: The precise distances between all bonded atoms.

Bond Angles: The angles formed by any three connected atoms.

Torsional Angles: The dihedral angles that define the three-dimensional arrangement and conformation of the molecule, particularly the propeller-like orientation of the three aromatic rings around the central methine carbon. evitachem.com

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing any hydrogen bonding or π-stacking interactions.

A search of crystallographic databases indicates that the specific crystal structure for this compound has not been reported.

Chiroptical Spectroscopy for Stereochemical Insights (if stereoisomers are relevant)

The structure of this compound features a central methine carbon atom bonded to four different groups: a hydrogen atom, a phenyl group, a 4-pyridinyl group, and an anilino group. This makes the carbon a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers (R and S isomers).

While most spectroscopic techniques cannot distinguish between enantiomers, chiroptical methods are specifically designed for this purpose. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is the primary technique used. An enantiomerically pure sample of this compound would produce a characteristic CD spectrum, while a racemic (1:1) mixture would be CD-silent. The experimental CD spectrum, often used in conjunction with quantum chemical calculations, can be used to determine the absolute configuration (R or S) of a given enantiomer. The analysis of such chiral molecules is a known application of this technique.

Mechanistic Investigations of Chemical Reactions Involving N Phenyl 4 Pyridinyl Methyl Aniline

Reactivity at the Aniline (B41778) Nitrogen Center

The aniline nitrogen atom possesses a lone pair of electrons that is partially delocalized into the adjacent phenyl ring, which significantly influences its reactivity compared to a typical aliphatic amine.

The basicity of N-[phenyl(4-pyridinyl)methyl]aniline is a critical factor in its chemical behavior, with two potential sites for protonation. The aniline nitrogen is significantly less basic than the pyridine (B92270) nitrogen. This is because the lone pair of electrons on the aniline nitrogen is stabilized by resonance with the aromatic π-system of the phenyl ring, making it less available to accept a proton. libretexts.org In contrast, the lone pair on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic sextet, rendering it more available for protonation. libretexts.orgutexas.edu

Consequently, in an acidic medium, protonation will preferentially occur at the more basic pyridine nitrogen. The pKa of a protonated aniline (anilinium ion) is typically around 4.6, whereas the pKa of a protonated pyridine (pyridinium ion) is around 5.3. libretexts.orgutexas.edu While specific pKa values for this compound are not widely reported, the relative basicity can be confidently inferred from these general principles. Computational studies and experimental evidence on substituted anilines and pyridines consistently show that N-protonation of aniline is thermodynamically less favored than protonation of more basic sites within a molecule. acs.orgresearchgate.net

Table 1: Comparison of Basicity at Nitrogen Centers

Nitrogen Center Hybridization Basicity Rationale
Aniline Nitrogen sp² (approx.) Less Basic Lone pair delocalized into the phenyl ring via resonance, reducing availability for protonation. libretexts.org
Pyridine Nitrogen sp² More Basic Lone pair is localized in an sp² orbital and is readily available for protonation. libretexts.org

The aniline nitrogen can act as a nucleophile and undergo both alkylation and acylation reactions. ncert.nic.in

Alkylation: This reaction involves the treatment of this compound with an alkyl halide, such as methyl iodide. The aniline nitrogen attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction, leading to the formation of a tertiary amine. ncert.nic.in This process, known as N-alkylation, may require a base to neutralize the hydrogen halide formed during the reaction. evitachem.com However, due to the presence of the more nucleophilic pyridine nitrogen, competitive alkylation at that site to form a quaternary ammonium (B1175870) salt is a likely side reaction. ncert.nic.in

Acylation: Acylation of the aniline nitrogen is a more selective transformation. This reaction is typically carried out using an acylating agent like an acid chloride (e.g., benzoyl chloride) or an anhydride (B1165640) in the presence of a base such as pyridine. ncert.nic.in The aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of an amide. ncert.nic.in This reaction is generally highly efficient for primary and secondary aromatic amines. While the pyridine nitrogen is more basic, the aniline nitrogen is often sufficiently nucleophilic to react, and the resulting amide is stabilized by resonance.

Table 2: Example Alkylation and Acylation Reactions at the Aniline Nitrogen

Reaction Reagent Product
Alkylation Methyl iodide (CH₃I) N-methyl-N-[phenyl(4-pyridinyl)methyl]aniline
Acylation Benzoyl chloride (C₆H₅COCl) N-benzoyl-N-[phenyl(4-pyridinyl)methyl]aniline

The lone pair of electrons on the aniline nitrogen allows it to function as a Lewis base, reacting with various Lewis acids. ncert.nic.in For instance, when treated with strong Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), this compound can form a coordinate covalent bond through its aniline nitrogen. This interaction forms a complex where the nitrogen atom donates its electron pair to the electron-deficient Lewis acid. libretexts.org This complex formation is a crucial consideration in reactions like the Friedel-Crafts alkylation or acylation of the aromatic rings, as the coordination of the Lewis acid to the amine nitrogen strongly deactivates the phenyl ring towards electrophilic attack. libretexts.org Both the aniline and pyridine nitrogens can interact with Lewis acids, leading to potentially complex mixtures or selective coordination depending on the specific Lewis acid and reaction conditions.

Reactivity of the Pyridine Nitrogen Atom

The pyridine nitrogen atom is a key center of reactivity, primarily due to its localized, basic, and nucleophilic lone pair of electrons.

The pyridine ring is a classic ligand in coordination chemistry. The nitrogen atom in this compound readily coordinates to a wide variety of transition metal ions to form stable metal complexes. researchgate.net The lone pair on the pyridine nitrogen acts as a sigma-donor, forming a coordinate bond with an empty orbital on the metal center. This has been observed in numerous complexes involving substituted pyridines with metals such as iron (II), cobalt (II), nickel (II), and zinc (II). researchgate.net In these complexes, this compound would act as a monodentate ligand, binding through the pyridine nitrogen. The stoichiometry of such complexes is typically 1:2 (metal:ligand). researchgate.net The formation of these coordination compounds is a fundamental aspect of the molecule's chemistry, influencing its potential applications in catalysis and materials science.

The nucleophilicity of the pyridine nitrogen makes it susceptible to attack by electrophiles, leading to quaternization and N-oxide formation.

Quaternization: This reaction involves the treatment of this compound with an alkyl halide, such as methyl iodide or ethyl bromide. The pyridine nitrogen acts as a nucleophile, attacking the alkyl halide to displace the halide ion and form a pyridinium (B92312) salt. nih.gov This is a type of N-alkylation that converts the tertiary amine of the pyridine ring into a quaternary ammonium salt. The reaction yield and rate can be influenced by steric hindrance around the nitrogen atom and the nature of the leaving group on the alkylating agent. nih.gov

N-Oxide Formation: The pyridine nitrogen can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govgoogle.com The N-oxide group is highly polar and can significantly alter the physical and chemical properties of the molecule, including its solubility and electronic characteristics. nih.govacs.org The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, and these compounds can serve as intermediates in further functionalization of the pyridine ring. nih.gov While oxidation of the aniline nitrogen is also possible, the pyridine nitrogen is generally more susceptible to this transformation under common reaction conditions.

Table 3: Reactions at the Pyridine Nitrogen

Reaction Type Reagent(s) Product
Quaternization Methyl iodide (CH₃I) 4-((Anilino)(phenyl)methyl)-1-methylpyridin-1-ium iodide
N-Oxide Formation m-CPBA or H₂O₂ N-[phenyl(1-oxido-4-pyridinyl)methyl]aniline

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Aluminum chloride
Benzoyl chloride
Boron trifluoride
Cobalt (II)
Ethyl bromide
Hydrogen peroxide
Iron (II)
meta-Chloroperoxybenzoic acid (m-CPBA)
Methyl iodide
N-benzoyl-N-[phenyl(4-pyridinyl)methyl]aniline
N-methyl-N-[phenyl(4-pyridinyl)methyl]aniline
Nickel (II)
Pyridine
Zinc (II)
4-((Anilino)(phenyl)methyl)-1-methylpyridin-1-ium iodide

Reactivity at the Methylene (B1212753) Bridge (-CH-)

The methylene bridge in this compound represents a key site of reactivity, susceptible to oxidation and other transformations that can alter the compound's core structure. While specific studies on the methylene bridge of this compound are not extensively detailed in the available literature, the reactivity can be inferred from the behavior of analogous structures, such as substituted anilines and diphenylmethane (B89790) derivatives.

Oxidation reactions are a primary pathway for the transformation of the methylene bridge. Strong oxidizing agents can lead to the formation of a ketone, yielding N-(4-pyridinylcarbonyl)aniline. This transformation involves the cleavage of the C-H bonds at the methylene carbon and the formation of a carbon-oxygen double bond. The reaction likely proceeds through a radical or an ionic intermediate, depending on the oxidant and reaction conditions. For instance, studies on the chemical oxidation of N-methylaniline have demonstrated the susceptibility of the N-alkyl group to oxidative processes. researchgate.net

Furthermore, the methylene bridge can be a target for radical reactions. In the presence of radical initiators, hydrogen abstraction from the methylene carbon can occur, generating a stabilized radical intermediate. This radical can then participate in various subsequent reactions, including dimerization or reaction with other radical species. Theoretical studies on the reaction of methyl radicals with aniline show that hydrogen abstraction from the amino group is a favorable process, but addition to the aromatic ring also occurs. nih.govresearchgate.net This suggests a competition between different reactive sites within the molecule.

The electrochemical oxidation of N,N-dialkylanilines has also been studied, indicating that the hydrogens on the carbon adjacent to the nitrogen are reactive. mdpi.com In the case of this compound, this would correspond to the methylene bridge, suggesting its potential for electrochemical modification.

Table 4.3.1: Potential Reactions at the Methylene Bridge

Reaction Type Reagents/Conditions Potential Product Mechanistic Notes
Oxidation Strong oxidizing agents (e.g., KMnO4, CrO3) N-(4-pyridinylcarbonyl)aniline Formation of a ketone at the methylene bridge.
Radical Halogenation N-Bromosuccinimide (NBS), light/radical initiator N-[(4-bromophenyl)(4-pyridinyl)methyl]aniline Free-radical substitution at the benzylic position.
Hydrogenolysis H2, Pd/C Aniline and 4-picoline Cleavage of the C-N and C-C bonds of the bridge.

Electrophilic Aromatic Substitution on the Phenyl and Pyridinyl Moieties

The structure of this compound presents two aromatic rings, the phenyl and the pyridinyl moieties, which exhibit distinct reactivities towards electrophilic aromatic substitution (EAS). evitachem.com This difference arises from the electronic nature of the substituents on each ring.

The phenyl ring is activated towards EAS by the secondary amine group (-NH-). The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, increasing its electron density and making it more nucleophilic. stackexchange.combyjus.com This activating effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, electrophilic attack is expected to occur preferentially at these positions. However, under strongly acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), the nitrogen of the amino group can be protonated to form an anilinium ion. The resulting -NH2+- group is strongly deactivating and meta-directing, which would significantly slow down the reaction and change the regioselectivity. byjus.com

In contrast, the pyridinyl ring is deactivated towards EAS. The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring and making it less nucleophilic than benzene (B151609). wikipedia.orgyoutube.com Furthermore, under acidic conditions, the pyridine nitrogen is readily protonated, forming a pyridinium ion, which is even more strongly deactivated. wikipedia.org Direct electrophilic substitution on pyridine is often difficult and requires harsh reaction conditions, typically yielding the 3-substituted product. chemrxiv.orgquora.com

Given the competing nature of the two rings, electrophilic aromatic substitution on this compound is highly likely to occur on the more activated phenyl ring. To achieve substitution on the pyridinyl ring, it would likely be necessary to first protect the aniline nitrogen to prevent its protonation and reduce its activating influence, or to modify the pyridine ring to a pyridine-N-oxide, which is more reactive towards EAS. wikipedia.orgyoutube.com

Table 4.4.1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagent/Catalyst Predicted Major Product on Phenyl Ring Predicted Major Product on Pyridinyl Ring Rationale
Nitration HNO3/H2SO4 2-Nitro and 4-Nitro derivatives 3-Nitro derivative (minor, if any) Phenyl ring is activated (ortho, para-directing), but protonation of the amine can lead to meta-directing deactivation. Pyridine ring is strongly deactivated. byjus.comyoutube.com
Halogenation Br2/FeBr3 2-Bromo and 4-Bromo derivatives 3-Bromo derivative (minor, if any) Phenyl ring is activated (ortho, para-directing). Pyridine ring is deactivated. chemrxiv.orgnih.gov
Friedel-Crafts Acylation RCOCl/AlCl3 Likely no reaction or complexation No reaction The Lewis acid catalyst (AlCl3) will complex with the basic nitrogen atoms of both the aniline and pyridine moieties, deactivating the entire molecule. stackexchange.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for pyridine and its derivatives. wikipedia.org In this compound, the pyridinyl moiety is the susceptible site for such reactions, while the electron-rich phenyl ring is generally unreactive towards nucleophiles unless it bears strong electron-withdrawing groups.

The pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. This is particularly true at the 2- and 4-positions (ortho and para to the ring nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgyoutube.comyoutube.com Since the phenylmethylaniline substituent is at the 4-position of the pyridine ring, direct SNA at this position would require the displacement of this group, which is unlikely as it is not a good leaving group.

However, SNA reactions on the pyridinyl moiety of this compound are plausible if a suitable leaving group is present at the 2- or 6-position. For instance, if a halogen atom were introduced at the 2-position, it could be readily displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates.

A classic example of SNA on pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the 2-position, using sodium amide (NaNH2). wikipedia.orgslideshare.net This reaction proceeds via the addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. wikipedia.orgresearchgate.net While the direct application to this compound has not been reported, it is conceivable that under forcing conditions, amination could occur at the 2-position of the pyridinyl ring. Some studies have shown that the Chichibabin reaction can proceed through a ring-opening-ring-closure (SN(ANRORC)) mechanism with certain substituted pyrimidines. wur.nl

Table 4.5.1: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative

Starting Material Nucleophile Potential Product Reaction Type
N-[(2-chloro-4-pyridinyl)phenylmethyl]aniline Ammonia (NH3) N-[(2-amino-4-pyridinyl)phenylmethyl]aniline SNAr
N-[(2-chloro-4-pyridinyl)phenylmethyl]aniline Sodium methoxide (B1231860) (NaOCH3) N-[(2-methoxy-4-pyridinyl)phenylmethyl]aniline SNAr
N-[(2-chloro-4-pyridinyl)phenylmethyl]aniline Sodium thiophenoxide (NaSPh) N-{[2-(phenylthio)-4-pyridinyl]phenylmethyl}aniline SNAr

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction feasibility, rates, and equilibrium positions. While specific experimental data for this compound are scarce, valuable insights can be drawn from studies on analogous systems, such as aniline and its derivatives.

Theoretical studies on the reaction of aniline with methyl radicals have provided detailed potential energy surfaces and rate constants. nih.govresearchgate.net For instance, the hydrogen abstraction from the -NH2 group of aniline to form the anilino radical and methane (B114726) is an exothermic process. nih.gov This suggests that radical reactions involving the amino group of this compound would also be thermodynamically favorable. The kinetics of such reactions are temperature-dependent, with rate constants that can be calculated using transition-state theory. nih.govnih.gov

The thermodynamics of the formation of related compounds, such as 4,4'-methylenedianiline (B154101) from aniline and formaldehyde, have been investigated. researchgate.net These studies show that the reaction is exothermic and spontaneous, with the equilibrium constant being influenced by temperature and pressure. researchgate.net This provides a basis for understanding the thermodynamic driving forces in the synthesis of diarylmethane structures similar to this compound.

In the context of electrophilic aromatic substitution, the kinetics are largely governed by the stability of the intermediate carbocation (the sigma complex). For the phenyl ring of this compound, the electron-donating amino group stabilizes the sigma complex, leading to a faster reaction rate compared to benzene. libretexts.org Conversely, the electron-withdrawing nature of the pyridinyl nitrogen destabilizes the sigma complex, resulting in a slower reaction rate. wikipedia.org

For nucleophilic aromatic substitution on the pyridine ring, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The presence of the electronegative nitrogen atom helps to stabilize this anionic intermediate, thus facilitating the reaction kinetically compared to a benzene ring.

Table 4.6.1: Heats of Reaction for Related Aniline Reactions

Reaction Calculated Enthalpy Change (ΔH°298) Reference
C6H5NH2 + CH3 → C6H5NH + CH4 -50.7 kJ·mol⁻¹ nih.gov
C6H5NH2 + CH3 → o-C6H4NH2 + CH4 43.7 kJ·mol⁻¹ nih.gov
C6H5NH2 + CH3 → m-C6H4NH2 + CH4 39.9 kJ·mol⁻¹ nih.gov
C6H5NH2 + CH3 → p-C6H4NH2 + CH4 46.2 kJ·mol⁻¹ nih.gov

Note: The data presented is for aniline and serves as an illustrative model for the reactivity of the aniline moiety in this compound.


Computational and Theoretical Chemistry Studies of N Phenyl 4 Pyridinyl Methyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific studies providing quantum chemical calculations for the molecular geometry and electronic structure of N-[phenyl(4-pyridinyl)methyl]aniline were found.

Density Functional Theory (DFT) Studies

There are no available Density Functional Theory (DFT) studies that report on the optimized geometry, electronic properties, or other parameters of this compound. While DFT has been used to study related aminopyridine derivatives, the specific data for the target compound is absent. researchgate.net

Ab Initio Methods and Post-Hartree-Fock Calculations

Information regarding the application of ab initio or post-Hartree-Fock computational methods to study this compound is not present in the surveyed literature.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis, including the identification of stable conformers and the mapping of potential energy landscapes for this compound, has not been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available computational studies that predict the spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound.

Reaction Pathway Modeling and Transition State Analysis

Research detailing the modeling of reaction pathways or the analysis of transition states involving this compound is not available.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Specific analyses of the non-covalent interactions and intermolecular forces, such as hydrogen bonding or van der Waals forces, for this compound have not been reported in the scientific literature.

Topological Analysis of Electron Density (e.g., QTAIM)

A thorough review of available scientific literature reveals that a specific topological analysis of the electron density for the compound this compound using the Quantum Theory of Atoms in Molecules (QTAIM) has not been published. While computational studies exist for related structures, such as substituted anilines, the detailed research findings and specific data tables for this compound are not present in the public domain.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a chemical system. nih.govresearchgate.net This method provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, a measurable quantum mechanical observable. nih.govgla.ac.uk

Key aspects of a QTAIM analysis include:

Critical Points: The analysis identifies critical points in the electron density where the gradient of the density is zero. researchgate.netgla.ac.uk These points are classified based on the curvature of the electron density around them and are associated with specific structural elements of a molecule. researchgate.net

(3, -3) Critical Points: These correspond to local maxima in the electron density and are typically found at the positions of atomic nuclei. researchgate.net

(3, -1) Bond Critical Points (BCPs): A BCP is found between two bonded atoms and signifies the presence of a bond path. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature and strength of the chemical bond. nih.govuni-muenchen.de

(3, +1) Ring Critical Points (RCPs): These are found within the interior of a ring of bonded atoms. nih.gov

(3, +3) Cage Critical Points (CCPs): These critical points are located inside a molecular cage. nih.gov

Characterization of Chemical Bonds: The values of ρ(r) and ∇²ρ(r) at a bond critical point are used to classify interactions. Generally, a high electron density and a negative Laplacian indicate a shared-shell interaction, typical of covalent bonds. Conversely, a low electron density and a positive Laplacian are characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. uni-muenchen.de

However, as no such study is currently available, specific data tables and a detailed discussion of the topological parameters for this compound cannot be provided.

Derivatization and Chemical Modification of N Phenyl 4 Pyridinyl Methyl Aniline

Synthesis of N-Substituted Derivatives on the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline moiety in N-[phenyl(4-pyridinyl)methyl]aniline is a key site for substitution, allowing for the introduction of a wide range of functional groups. Common modifications include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through several synthetic routes. One common method involves the reaction with alkyl halides in the presence of a base. yorku.ca The base facilitates the deprotonation of the aniline nitrogen, increasing its nucleophilicity. Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which employs alcohols as alkylating agents in the presence of a metal catalyst. This method is considered environmentally benign as it avoids the use of toxic alkylating agents. nih.gov For instance, the N-methylation of anilines can be accomplished using methanol (B129727) with a copper-based catalyst. nih.gov Visible-light-induced N-alkylation of anilines with alcohols has also been developed as a metal-free and milder alternative. chemicalforums.com

N-Arylation: The introduction of aryl groups can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a new carbon-nitrogen bond between the aniline nitrogen and an aryl halide.

N-Acylation: Acyl groups can be introduced by reacting this compound with acyl chlorides or acid anhydrides. This reaction typically proceeds readily and results in the formation of an amide linkage. For example, N-acylation is a common step in the synthesis of more complex molecules, where the acyl group can serve as a protecting group or as a precursor for further transformations. acs.org

A general strategy for the N-methylation of para-nitroaniline involves a three-step process: formylation of the amino group, methylation of the resulting formamide, and subsequent reduction to yield the N-methylated product. nih.govgoogle.com This method could potentially be adapted for the N-alkylation of this compound.

Table 1: Examples of N-Substitution Reactions on Aniline Derivatives This table is generated based on general reactions for aniline derivatives and may not be specific to this compound.

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃) N-Alkyl-N-[phenyl(4-pyridinyl)methyl]aniline
N-Alkylation Alcohol, Metal catalyst (e.g., Cu-based) N-Alkyl-N-[phenyl(4-pyridinyl)methyl]aniline
N-Arylation Aryl halide, Palladium catalyst, Base N-Aryl-N-[phenyl(4-pyridinyl)methyl]aniline
N-Acylation Acyl chloride or Anhydride (B1165640) N-Acyl-N-[phenyl(4-pyridinyl)methyl]aniline

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in this compound is generally less reactive towards electrophilic aromatic substitution than the phenyl ring due to the electron-withdrawing effect of the nitrogen atom. chemicalforums.com However, functionalization can be achieved under specific conditions.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is challenging and often requires harsh conditions, typically leading to substitution at the 3-position. youtube.com A common strategy to facilitate electrophilic substitution at the 4-position is the formation of a pyridine N-oxide. quimicaorganica.org The N-oxide is more reactive towards electrophiles, and after the substitution reaction, the oxygen can be removed by reduction.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present. quimicaorganica.orgquora.comyoutube.comyoutube.com This is because the intermediate anion is stabilized by the electronegative nitrogen atom. The Chichibabin reaction, for example, allows for the direct amination of pyridine at the 2-position using sodium amide. youtube.com

C-H Functionalization: Modern synthetic methods have enabled the direct C-H functionalization of pyridines at various positions. For instance, selective C-H functionalization at the 4-position of pyridines can be achieved by forming heterocyclic phosphonium (B103445) salts, which can then be converted to other functional groups. acs.orgdigitellinc.comresearchgate.net

Table 2: Reactivity of the Pyridine Ring This table is generated based on general reactions for pyridine and may not be specific to this compound.

Reaction Type Position(s) of Attack Conditions/Remarks
Electrophilic Substitution 3-position Harsh conditions (e.g., high temperature, strong acid). youtube.com
Electrophilic Substitution 4-position Via N-oxide formation. quimicaorganica.org
Nucleophilic Substitution 2- and 4-positions Favored, especially with a good leaving group. quimicaorganica.orgquora.com
C-H Functionalization Various Can be directed to specific positions using modern catalysts. acs.orgdigitellinc.comnih.gov

Modification of the Phenyl Ring

The phenyl ring attached to the aniline nitrogen is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. lkouniv.ac.in The amino group is an ortho, para-director. lkouniv.ac.in The benzyl (B1604629) group is also weakly activating and an ortho, para-director. chemicalforums.com

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. lkouniv.ac.inuci.edumsu.eduyoutube.comlibretexts.org In the case of the nitration of 4-benzylpyridine (B57826) under acidic conditions, where the pyridine nitrogen is protonated, the substitution occurs selectively on the phenyl ring. rsc.org The protonated pyridyl group acts as a deactivating group, further favoring substitution on the aniline's phenyl ring. rsc.org

The regioselectivity of these substitutions can be influenced by steric hindrance and the specific reaction conditions employed. For example, in the presence of a bulky substituent on the nitrogen, substitution at the ortho position might be sterically hindered.

Table 3: Expected Products of Electrophilic Substitution on the Phenyl Ring This table is generated based on general principles of electrophilic aromatic substitution and may not be specific to this compound.

Reaction Electrophile Expected Major Products
Nitration NO₂⁺ 2-Nitro- and 4-Nitro-N-[phenyl(4-pyridinyl)methyl]aniline
Bromination Br⁺ 2-Bromo- and 4-Bromo-N-[phenyl(4-pyridinyl)methyl]aniline
Sulfonation SO₃ 2- and 4-Sulfonic acid-N-[phenyl(4-pyridinyl)methyl]aniline
Friedel-Crafts Acylation RCO⁺ 2-Acyl- and 4-Acyl-N-[phenyl(4-pyridinyl)methyl]aniline

Formation of Polymeric Structures Incorporating this compound Units

The bifunctional nature of this compound and its derivatives makes them potential monomers for the synthesis of polymers. The secondary amine and the potential for functionalization on the pyridine and phenyl rings allow for their incorporation into various polymer backbones.

One approach is through post-polymerization functionalization, where a pre-formed polymer is modified to include the this compound moiety. For example, highly porous poly(vinylamine) monoliths have been produced by the hydrolysis of poly(N-vinylformamide) polyHIPEs, resulting in a high density of primary amine functional groups that could potentially be further derivatized. rsc.org

Another strategy involves the direct polymerization of functionalized monomers. For instance, polymers can be synthesized from monomers containing amine functionalities. Anionic polymerization using imine derivatives is a method for producing amine-functionalized polymers with well-defined structures. sciengine.com While specific examples of polymers derived directly from this compound are not extensively documented, the structural motifs are present in various polymer systems.

Design and Synthesis of this compound Analogues for Structure-Reactivity Relationship Studies

The design and synthesis of analogues of this compound are crucial for establishing structure-activity relationships (SAR). These studies involve systematically modifying the different parts of the molecule—the aniline ring, the pyridine ring, and the methylene (B1212753) bridge—and evaluating the impact of these changes on the compound's properties, such as biological activity.

For example, a study on N-benzylideneaniline derivatives as potential TLR2 inhibitors involved the synthesis of 50 analogues to identify the most potent compound. nih.gov Similarly, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors led to the identification of potent compounds through systematic chemical optimization. acs.orgnih.gov

In the context of this compound, SAR studies could involve:

Substitution on the aniline phenyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to probe electronic and steric effects. google.com

Substitution on the pyridine ring: Modifying the pyridine ring at various positions to alter its electronic properties and hydrogen bonding capacity.

Modification of the methylene bridge: Replacing the methylene group with other linkers to investigate the importance of its flexibility and length.

Computational docking experiments can guide the design of these analogues by predicting their binding interactions with biological targets. nih.gov

Applications in Chemical Systems Strictly Non Biological and Non Clinical Focus

N-[phenyl(4-pyridinyl)methyl]aniline as a Ligand in Coordination Chemistry

This compound is a versatile organic compound that serves as an effective ligand in coordination chemistry. evitachem.com Its structure, which incorporates both a phenyl group and a pyridine (B92270) moiety, provides multiple coordination sites, allowing it to form stable complexes with a variety of metal ions. evitachem.comnih.gov The nitrogen atom of the pyridine ring and the nitrogen of the aniline (B41778) group can both act as donor atoms, enabling the ligand to adopt different coordination modes. nih.gov This flexibility makes it a valuable component in the design of new metal-organic frameworks and coordination compounds. rsc.org The presence of the pyridyl group is particularly significant as it can act as a directing group, facilitating chelation-assisted reactions and stabilizing the resulting metal complexes. nih.gov

The synthesis of metal complexes using this compound as a ligand typically follows established methods for coordination compound formation. A common approach involves the reaction of the ligand with a suitable metal salt, often a metal halide or perchlorate, in an appropriate solvent like ethanol. mdpi.comjscimedcentral.com The mixture is often heated under reflux to ensure the reaction goes to completion, after which the complex can be isolated by cooling, filtration, and recrystallization. mdpi.comjscimedcentral.com For instance, procedures for synthesizing complexes with related pyridine and aniline-based ligands involve dissolving the metal salt (e.g., NiCl₂·6H₂O) in a solvent and adding a solution of the ligand, followed by refluxing for several hours. jscimedcentral.com

Table 1: Techniques for Characterization of Metal-N-[phenyl(4-pyridinyl)methyl]aniline Complexes
Analytical TechniqueInformation ObtainedSource
X-ray CrystallographyProvides definitive molecular structure, including bond lengths, angles, and coordination geometry (e.g., square pyramidal, tetrahedral). researchgate.net
Infrared (IR) SpectroscopyConfirms ligand-metal bonding by detecting shifts in vibrational frequencies of functional groups (e.g., pyridine ring). researchgate.net
UV-Visible (UV-Vis) SpectroscopyInvestigates electronic transitions (d-d transitions, Ligand-to-Metal Charge Transfer) to help determine the coordination environment and geometry of the metal ion. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR)Elucidates the chemical environment of the ligand's protons and carbons, confirming its structure within the complex. researchgate.net
Mass Spectrometry (e.g., ESI-MS)Determines the molecular weight of the complex, confirming its composition and stoichiometry. researchgate.net

Metal complexes incorporating aniline and pyridine-containing ligands have demonstrated significant potential as catalysts in a range of important organic reactions. nih.govnih.gov Palladium complexes, in particular, are renowned for their high efficiency in cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds. nih.govorganic-chemistry.org The this compound ligand can serve as a stabilizing ancillary ligand for palladium, enhancing the catalyst's performance and stability. nih.govorganic-chemistry.org

In reactions like the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, aniline-ligated palladium(II) precatalysts have shown high activity. nih.govorganic-chemistry.org The ligand plays a crucial role in the catalytic cycle. The pyridyl nitrogen can act as a directing group, facilitating the chelation-assisted C-H bond activation of substrates. nih.gov Furthermore, the aniline moiety helps to stabilize the palladium center, allowing for fine-tuning of the catalyst's electronic and steric properties to optimize reactivity for challenging transformations. nih.govorganic-chemistry.org The ability to form stable five- or six-membered complex intermediates through chelation is key to the catalytic efficiency of these systems. nih.gov While direct studies on this compound are specific, the principles derived from related N-aryl-2-aminopyridines and aniline-ligated palladium systems strongly suggest its utility in these catalytic applications. nih.govnih.gov

Table 2: Potential Catalytic Applications of Metal-N-[phenyl(4-pyridinyl)methyl]aniline Complexes
Organic ReactionRole of the LigandPotential Metal CenterSource
Suzuki-Miyaura Cross-CouplingStabilizes the active Pd(II) precatalyst; electronic and steric properties can be tuned.Palladium (Pd) nih.govorganic-chemistry.org
Buchwald-Hartwig AminationActs as a stabilizing ligand for the palladium catalyst, enabling efficient C-N bond formation.Palladium (Pd) nih.gov
C-H Activation/AnnulationThe pyridyl nitrogen acts as a directing group to facilitate C-H bond cleavage and subsequent cyclization.Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) nih.gov

Use in Sensing and Chemoresponsive Materials (e.g., pH sensors, metal ion sensors)

The unique structure of this compound, containing a pyridine nitrogen atom, makes it a promising candidate for the development of chemical sensors, particularly for detecting metal ions. researchgate.net Pyridine-containing compounds are frequently used in sensor design because the nitrogen atom can act as an effective binding site for metal cations. researchgate.netmdpi.com The interaction between the ligand and a target metal ion can induce a measurable change in the compound's photophysical properties, such as fluorescence. researchgate.net

A common mechanism for detection is "switch-on" fluorescence sensing. researchgate.net In its free state, the ligand might exhibit little to no fluorescence. However, upon complexation with a specific metal ion, its conformational rigidity may increase, leading to a significant enhancement in fluorescence intensity. researchgate.net Research on similar pyridine-phenolic ligands has shown their potential as highly selective and sensitive optical sensors for metal ions like beryllium under aqueous conditions. researchgate.net By extension, this compound could be integrated into sensor systems where the pyridine moiety selectively binds to a target analyte, triggering a clear optical signal for detection at low concentrations. researchgate.net

Role as a Building Block in Supramolecular Chemistry and Self-Assembly

In supramolecular chemistry, this compound can function as a valuable building block, or "tecton," for the construction of larger, ordered architectures through self-assembly. The key to this application lies in its defined directional coordination sites, primarily the nitrogen atom of the pyridine ring. rsc.org When this ligand is reacted with metal ions that have specific coordination preferences, it can lead to the spontaneous formation of well-defined supramolecular structures. tandfonline.com

Studies on structurally related pyridyl-aniline ligands have shown their ability to form a variety of architectures, from simple discrete dimeric complexes to extended one-dimensional (1D) coordination polymers. rsc.orgtandfonline.com The final structure is often influenced by factors such as the choice of metal ion, the counter-anion, and the crystallization conditions. tandfonline.com For example, a similar ligand formed a 1D coordination polymer with one silver salt but a discrete dimer with another, illustrating the tunability of the self-assembly process. tandfonline.com Therefore, this compound can be used to engineer materials with varying topologies and dimensionalities, which is a central goal of supramolecular chemistry. rsc.org

This compound in Materials Science (e.g., optoelectronic materials, conductive polymers)

The chemical structure of this compound makes it a compound of interest for materials science, particularly in the development of polymers with tailored electronic and optical properties. evitachem.com Its aniline component is a direct link to one of the most studied classes of conducting polymers: polyaniline (PANI). inoe.ro Aniline and its derivatives are the essential monomers used in the synthesis of PANI, which is valued for its high electrical conductivity (upon doping), environmental stability, and straightforward preparation. inoe.ronorthwestern.edu The incorporation of this compound into polymer chains could be used to modify the final properties of the material, potentially influencing its conductivity, processability, and morphology. evitachem.comnorthwestern.edu

Furthermore, the compound's ability to form metal complexes with interesting photophysical properties opens up applications in optoelectronic materials. tandfonline.com Coordination complexes of silver(I) with related pyridyl-aniline ligands have been shown to possess unique photoluminescent characteristics. tandfonline.com This suggests that complexes of this compound could be explored for use in light-emitting devices or as photofunctional materials. The stereoelectronic asymmetry created by the three distinct aromatic systems (phenyl, 4-pyridinyl, and anilino) can also influence molecular packing, which is a critical factor in determining the bulk properties of solid-state materials. evitachem.com

Table 3: Potential Applications in Materials Science
Application AreaUnderlying PrincipleRelevant Structural FeatureSource
Conductive PolymersServes as a functionalized monomer for creating derivatives of polyaniline (PANI).Aniline backbone evitachem.cominoe.ronorthwestern.edu
Optoelectronic MaterialsForms metal complexes that may exhibit useful photophysical properties like luminescence.Pyridine and aniline coordination sites tandfonline.com
Functional PolymersCan be used to create polymers with specific thermal or electronic properties.Entire molecular structure evitachem.com

Future Directions and Emerging Research Challenges for N Phenyl 4 Pyridinyl Methyl Aniline Research

Development of Novel and Economically Viable Synthetic Routes

The practical utility of N-[phenyl(4-pyridinyl)methyl]aniline is intrinsically linked to the efficiency and economic feasibility of its synthesis. Current laboratory-scale syntheses often rely on well-established but potentially costly and atom-uneconomical methods. evitachem.com Future research must prioritize the development of novel synthetic strategies that are not only high-yielding but also economically viable and scalable.

A comprehensive techno-economic analysis, similar to those performed for industrial-scale aniline (B41778) production, will be crucial. researchgate.net Such analyses would identify cost drivers, such as raw material prices and energy consumption, and guide the development of more profitable and sustainable manufacturing processes. yufenggp.com The development of cost-effective synthetic methods, such as a recently reported five-step synthesis of related derivatives from commercially available starting materials without the use of noble-metals, will be a significant area of focus. researchgate.net

Exploration of Advanced Catalytic Applications beyond Current Scope

The structural features of this compound, particularly the presence of a Lewis basic pyridine (B92270) nitrogen and a potentially coordinating aniline nitrogen, suggest its utility as a ligand in catalysis. While its direct application as a catalyst is not yet widely reported, the catalytic activity of structurally related pyridine-containing ligands in various transformations is well-documented. nih.govresearchgate.net

Future research should explore the potential of this compound and its derivatives as ligands for a broader range of catalytic reactions. This could include asymmetric catalysis, where chiral versions of the ligand could be employed to induce enantioselectivity in key chemical transformations. frontiersin.org The development of metal complexes of this compound, for example with platinum(II), could lead to novel catalysts with unique reactivity and selectivity. researchgate.netgoogle.com

Furthermore, the compound's ability to act as a bidentate or monodentate ligand could be exploited in the design of catalysts for polymerization reactions, drawing parallels to the use of similar aniline derivatives in the polymerization of methyl methacrylate. nih.gov Predictive modeling and high-throughput screening could accelerate the discovery of new catalytic applications for this versatile scaffold.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its synthesis and designing new applications. Future research should employ a synergistic approach that combines experimental techniques with advanced computational modeling.

Experimental Approaches:

Spectroscopic Analysis: In-situ spectroscopic techniques, such as Raman and infrared spectroscopy, can provide real-time monitoring of reaction kinetics and the formation of intermediates during the synthesis or catalytic turnover. mdpi.com

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can elucidate reaction orders, activation energies, and the influence of various parameters on reaction rates.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, determine the geometries of transition states, and calculate reaction energetics, providing insights into the preferred mechanistic routes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule, including conformational changes and interactions with solvents or other reactants.

By integrating these experimental and computational methods, researchers can gain a comprehensive understanding of the structure-reactivity relationships that govern the chemical behavior of this compound. mdpi.com

Integration into Complex Chemical Architectures and Advanced Functional Materials

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex chemical architectures and advanced functional materials. evitachem.com

Supramolecular Assemblies: The presence of hydrogen bond donors and acceptors in the molecule facilitates its participation in supramolecular chemistry. evitachem.com Future research could explore the self-assembly of this compound into well-defined nanostructures, such as nanotubes or vesicles, with potential applications in drug delivery or sensing. nih.gov The study of non-covalent interactions will be crucial in understanding and controlling these assemblies. researchgate.net

Metal-Organic Frameworks (MOFs): The pyridyl group is a common linker in the synthesis of MOFs. mdpi.comresearchgate.netacs.orgbldpharm.com this compound could be utilized as a functional ligand to create novel MOFs with tailored pore sizes and chemical functionalities. These materials could find applications in gas storage, separation, and catalysis.

Polymers and Functional Materials: The aniline moiety can be polymerized, suggesting that this compound could be incorporated into conductive polymers or other functional materials. nih.gov The resulting polymers may exhibit interesting optical or electronic properties, making them suitable for applications in sensors, light-emitting diodes, or as antistatic coatings.

Addressing Scalability and Environmental Impact in Synthesis

As research on this compound progresses towards potential commercial applications, addressing the scalability and environmental impact of its synthesis becomes paramount.

Scalability Challenges: Transitioning from laboratory-scale synthesis to industrial production often presents significant challenges. Process intensification strategies, such as the use of continuous flow reactors, can offer improved heat and mass transfer, leading to higher yields and better process control. Computational fluid dynamics (CFD) modeling can be a valuable tool for designing and optimizing large-scale reactors.

Environmental Impact and Green Chemistry: Future research must focus on developing greener synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste generation. nih.govbldpharm.com This includes exploring the use of renewable feedstocks, employing catalytic rather than stoichiometric reagents, and designing processes with high atom economy. A comprehensive life cycle assessment (LCA) of the synthesis process will be essential to quantify its environmental footprint and identify areas for improvement. Adherence to the principles of green chemistry will be critical for the sustainable development and commercialization of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[phenyl(4-pyridinyl)methyl]aniline, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling , depending on the substitution pattern. For example:

  • Buchwald-Hartwig : A palladium catalyst (e.g., Pd(OAc)₂) with ligands like XantPhos facilitates aryl-amine coupling between 4-bromopyridine and substituted aniline derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C improve reaction efficiency.
  • Yield challenges : Steric hindrance from the phenyl and pyridinyl groups may require excess amine or prolonged reaction times.

Q. How is this compound characterized structurally?

  • Analytical techniques :

  • X-ray crystallography resolves the spatial arrangement of the phenyl-pyridinyl-aniline scaffold, confirming bond angles and dihedral angles (e.g., ~80° between aromatic planes) .
  • NMR spectroscopy : Distinct splitting in 1H^1H NMR (e.g., benzylic CH2_2 protons at δ 4.2–4.5 ppm) and 13C^{13}C signals for pyridinyl carbons (δ 120–150 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 273.3).

Q. What preliminary biological activities have been reported for this compound?

  • In vitro studies :

  • Kinase inhibition : Demonstrated moderate activity against c-Met and Mer kinases (IC50_{50} ~5–10 μM) via competitive binding at the ATP pocket .
  • Antimicrobial assays : Limited efficacy against Gram-positive bacteria (MIC >50 μg/mL) .
    • Caution : No FDA approval or in vivo validation exists; biological data are exploratory .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • Density functional theory (DFT) : Predicts transition-state energies for coupling reactions, identifying steric/electronic barriers in Pd-catalyzed steps .
  • Molecular docking : Screens derivatives for kinase binding affinity (e.g., AutoDock Vina with PDB: 3LQ8) to prioritize synthesis .
  • Machine learning : Trains models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for novel analogs.

Q. How to resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 10 μM) impacts competitive inhibition results .
  • Compound purity : HPLC-MS (>95% purity) and counterion effects (e.g., HCl vs. freebase) must be validated .
    • Solution : Reproduce studies under standardized conditions (e.g., Eurofins Panlabs protocols).

Q. What strategies enhance the compound’s solubility and bioavailability for pharmacological studies?

  • Structural modifications :

  • Introduce polar substituents (e.g., -OH, -OMe) on the phenyl ring to improve aqueous solubility .
  • Prodrug design : Mask the aniline group as a carbamate or acyloxymethyl derivative for pH-dependent release .
    • Formulation : Use cyclodextrin complexes or lipid nanoparticles for in vivo delivery .

Q. How does the compound interact with biological membranes or protein targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized kinases (e.g., KD ~2–5 μM) .
  • Molecular dynamics (MD) simulations : Reveal stable hydrogen bonds between the pyridinyl nitrogen and kinase hinge residues (e.g., Met1160 in c-Met) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.